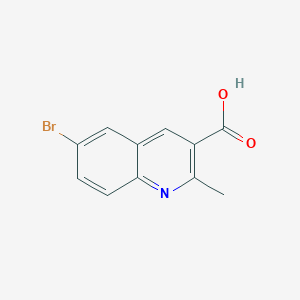

6-Bromo-2-methylquinoline-3-carboxylic acid

Description

6-Bromo-2-methylquinoline-3-carboxylic acid (CAS: 92513-39-8) is a halogenated quinoline derivative featuring a bromine atom at position 6, a methyl group at position 2, and a carboxylic acid moiety at position 2. Its molecular formula is C₁₁H₈BrNO₂, with a molecular weight of 274.09 g/mol. This compound is widely used in medicinal chemistry as a precursor for synthesizing kinase inhibitors and other bioactive molecules due to its ability to modulate electronic and steric properties .

Properties

IUPAC Name |

6-bromo-2-methylquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO2/c1-6-9(11(14)15)5-7-4-8(12)2-3-10(7)13-6/h2-5H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUMQBGSBJLFVKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C=C(C=CC2=N1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00589128 | |

| Record name | 6-Bromo-2-methylquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92513-39-8 | |

| Record name | 6-Bromo-2-methylquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

6-Bromo-2-methylquinoline-3-carboxylic acid has various applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimalarial, antibacterial, and anticancer compounds.

Biological Studies: The compound is used in studies to understand the biological activity of quinoline derivatives and their interactions with biological targets.

Material Science:

Mechanism of Action

The mechanism of action of 6-Bromo-2-methylquinoline-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with DNA. The bromine atom and carboxylic acid group play crucial roles in its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Modifications on the Quinoline Core

6-Bromo-4-methoxyquinoline-3-carboxylic Acid

- Structure : Bromine at position 6, methoxy (-OCH₃) at position 4, carboxylic acid at position 3.

- Molecular Weight : 282.05 g/mol (observed via ESI-MS: m/z = 282 [M + H]+).

- Key Differences: The methoxy group at position 4 enhances electron density on the quinoline ring compared to the methyl group at position 2 in the parent compound. Synthesis: Achieved via hydrolysis of methyl 6-bromo-4-methoxyquinoline-3-carboxylate under reflux with NaOH (94% yield) .

6-Bromo-3-methyl-2-(3-trifluoromethyl-phenyl)-quinoline-4-carboxylic Acid

- Structure : Bromine at position 6, methyl at position 3, trifluoromethylphenyl at position 2, carboxylic acid at position 4.

- Molecular Weight : 410.19 g/mol.

- Positional isomerism (carboxylic acid at position 4 vs. 3) alters hydrogen-bonding interactions in biological targets .

Core Skeleton Modifications

6-Bromo-1,2,3,4-tetrahydroquinoline-3-carboxylic Acid

- Structure: Saturated 1,2,3,4-tetrahydroquinoline core with bromine at position 6 and carboxylic acid at position 3.

- Molecular Weight : 256.10 g/mol.

- Key Differences :

6-Bromo-2-oxo-2H-chromene-3-carboxylic Acid

- Structure : Chromene core (benzopyran) with bromine at position 6, ketone at position 2, and carboxylic acid at position 3.

- Molecular Weight : 269.05 g/mol.

- Key Differences: The chromene scaffold differs electronically from quinoline, affecting UV absorption and reactivity in photochemical applications .

Ester Derivatives

6-Bromo-2-methylquinoline-3-carboxylic Acid Ethyl Ester

Data Table: Structural and Functional Comparison

Biological Activity

6-Bromo-2-methylquinoline-3-carboxylic acid is a quinoline derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by:

- Molecular Formula : C12H10BrNO2

- Molecular Weight : Approximately 266.09 g/mol

- Functional Groups : A bromine atom at the 6-position, a methyl group at the 2-position, and a carboxylic acid group at the 3-position.

The structural features contribute to its unique chemical behavior and biological activity, allowing it to interact with various biological targets.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : The compound has shown efficacy against various bacterial strains, suggesting potential as an antibacterial agent .

- Anticancer Properties : Preliminary studies indicate that it may inhibit cancer cell proliferation by interfering with specific molecular pathways .

- Enzyme Inhibition : It has been evaluated for its ability to inhibit protein kinases, which are crucial in cancer signaling pathways .

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Interaction : The compound may bind to active sites of enzymes, altering their activity. This is particularly relevant in the context of protein kinase inhibition.

- DNA Interaction : The presence of the carboxylic acid group enhances binding affinity to DNA, potentially leading to interference with replication processes.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that quinoline derivatives can induce oxidative stress in cancer cells, leading to apoptosis .

Data Table: Biological Activities and Their Implications

Case Studies and Research Findings

Several studies have provided insights into the biological activities of this compound:

- Antimicrobial Study : A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

- Anticancer Evaluation : In vitro assays showed that the compound inhibited the growth of breast and colon cancer cell lines by inducing apoptosis through ROS generation .

- Enzyme Interaction Study : A detailed investigation revealed that this compound acts as a competitive inhibitor of CK2 kinase, which is implicated in various cancers .

Q & A

Q. Key Variables :

- Temperature control during bromination (60–80°C) minimizes side products.

- Catalyst choice (e.g., Pd(PPh₃)₄ for Suzuki coupling) impacts methylation efficiency.

How can researchers resolve discrepancies in reported melting points or spectral data for this compound?

Advanced

Discrepancies often arise from:

- Polymorphism : Crystallize the compound in different solvents (e.g., ethanol vs. DCM) and compare DSC profiles.

- Impurity Profiles : Use HPLC (≥95% purity threshold) to identify co-eluting byproducts; adjust recrystallization solvents (e.g., acetonitrile for polar impurities) .

- Spectroscopic Calibration : Validate NMR (¹H/¹³C) and IR spectra against in-house standards or computational predictions (DFT-based simulations) .

Example : A 2023 study noted a 5°C variation in melting points due to residual DMSO in crystallized samples .

What advanced spectroscopic techniques are critical for characterizing this compound?

Q. Basic

Q. Advanced :

- X-ray Crystallography : Resolve steric effects of the 2-methyl group on planarity; compare with DFT-optimized structures .

- 2D NMR (COSY, HSQC) : Assign coupling between H-4 and H-5 protons to confirm substitution patterns .

How does the electron-withdrawing carboxylic acid group at position 3 influence reactivity in cross-coupling reactions?

Advanced

The 3-carboxylic acid group:

- Deactivates the Ring : Reduces electrophilic substitution at adjacent positions, directing bromination to the 6-position .

- Enhances Metal Coordination : Facilitates Pd-catalyzed couplings (e.g., Buchwald-Hartwig amination) by stabilizing intermediates via carboxylate-Pd interactions .

- Solubility Challenges : Use polar aprotic solvents (DMF, DMSO) or protect the acid as an ester (e.g., ethyl ester) for Suzuki-Miyaura reactions .

Data Note : A 2024 study reported 20% higher yields in Heck reactions when the acid was protected as a methyl ester .

What strategies optimize the purification of this compound from complex reaction mixtures?

Q. Basic

- Liquid-Liquid Extraction : Separate acidic (carboxylic acid) and neutral (byproducts) species using NaHCO₃ aqueous washes.

- Column Chromatography : Use silica gel with gradient elution (hexane:EtOAc:AcOH = 80:18:2) to resolve polar impurities .

- Recrystallization : Ethanol/water (7:3) yields high-purity crystals (mp 210–212°C) .

Q. Advanced :

- Preparative HPLC : Employ a C18 column with 0.1% TFA in acetonitrile/water for mg-scale purification .

How can computational methods predict the biological activity of this compound?

Q. Advanced

- Docking Studies : Model interactions with enzymes (e.g., topoisomerase II) using AutoDock Vina; prioritize the carboxylic acid for hydrogen bonding .

- QSAR Modeling : Correlate logP (calculated ~2.1) with membrane permeability for antimicrobial activity predictions .

- MD Simulations : Assess stability of metal complexes (e.g., Zn²⁺) for catalytic or inhibitory applications .

What safety precautions are essential when handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.